4-METHOXYBENZALDEHYDE [7-(3-BROMOBENZYL)-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE
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Overview
Description
4-Methoxybenzaldehyde [7-(3-bromobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound with a molecular formula of C22H21BrN6O3 and a molecular weight of 497.355. This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of 4-methoxybenzaldehyde [7-(3-bromobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves multiple steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 7-(3-bromobenzyl)-1,3-dimethylxanthine.
Reaction Conditions: The reaction typically occurs in the presence of a hydrazine derivative under controlled temperature and pH conditions.
Industrial Production:
Chemical Reactions Analysis
4-Methoxybenzaldehyde [7-(3-bromobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions are common, especially involving the bromine atom.
Common Reagents: Reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents for substitution are frequently used.
Major Products: The major products depend on the type of reaction, but typically include various hydrazone derivatives and substituted benzaldehydes.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Limited industrial applications due to its primary use in research.
Mechanism of Action
The mechanism of action for 4-methoxybenzaldehyde [7-(3-bromobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways: It affects multiple biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds include:
4-Methoxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone: Similar structure but with a chlorine atom instead of bromine.
4-Methoxybenzaldehyde [7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone: Another chlorine-substituted variant.
4-Methoxybenzaldehyde [7-(2-phenylethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone: Contains a phenylethyl group instead of bromobenzyl.
The uniqueness of 4-methoxybenzaldehyde [7-(3-bromobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone lies in its specific bromobenzyl substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-[(3-bromophenyl)methyl]-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN6O3/c1-27-19-18(20(30)28(2)22(27)31)29(13-15-5-4-6-16(23)11-15)21(25-19)26-24-12-14-7-9-17(32-3)10-8-14/h4-12H,13H2,1-3H3,(H,25,26)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUCXOOFLAAKAM-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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